3-Methylnonadecane
CAS No.: 6418-45-7
Cat. No.: VC3876443
Molecular Formula: C20H42
Molecular Weight: 282.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6418-45-7 |
|---|---|
| Molecular Formula | C20H42 |
| Molecular Weight | 282.5 g/mol |
| IUPAC Name | 3-methylnonadecane |
| Standard InChI | InChI=1S/C20H42/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(3)5-2/h20H,4-19H2,1-3H3 |
| Standard InChI Key | NYRRMADCQLTNBX-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCC(C)CC |
| Canonical SMILES | CCCCCCCCCCCCCCCCC(C)CC |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
3-Methylnonadecane, systematically named 3-methylnonadecane under IUPAC conventions, belongs to the class of branched alkanes. Its structure consists of a 19-carbon chain (nonadecane) with a methyl group () attached to the third carbon atom . The compound’s canonical SMILES notation is , reflecting its linear backbone and branching pattern .
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 282.55 g/mol | |
| CAS Registry Number | 6418-45-7 | |
| InChI Key | NYRRMADCQLTNBX-UHFFFAOYSA-N | |
| Topological Polar SA | 0.00 Ų |
Thermodynamic and Physical Characteristics
The compound exhibits typical alkane properties, including low polarity and high hydrophobicity. Phase-change data from NIST indicate a melting point of 280.8 K (7.65°C) and an enthalpy of vaporization () of 71.3 kJ/mol at 478 K . Its boiling point, extrapolated from homologous alkanes, is estimated to exceed 350°C, aligning with its long carbon chain .
Table 2: Thermodynamic Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point () | 280.8 K | N/A | |
| 71.3 kJ/mol | Calorimetry | ||
| LogP (Octanol-Water) | 10.80 | Computational |
Biological and Pharmacokinetic Profile
Table 3: Key ADMET Predictions
| Parameter | Prediction | Probability (%) | Source |
|---|---|---|---|
| Human Intestinal Absorption | High | 99.17 | |
| Blood-Brain Barrier Penetration | High | 100.00 | |
| CYP3A4 Inhibition | Likely | 98.42 | |
| Carcinogenicity | Non-required | 60.62 |
Ecological and Toxicological Considerations
In environmental contexts, 3-methylnonadecane has been identified in petroleum-contaminated soils, where microbial consortia mediate its biodegradation . Studies on Pseudomonas and Cupriavidus strains highlight its recalcitrance under anaerobic conditions, with degradation rates correlating with soil organic content . Ecotoxicological data remain limited, though its high logP value suggests bioaccumulation potential in aquatic organisms .
Industrial and Research Applications
Chromatographic Reference Standard
Due to its defined structure and volatility, 3-methylnonadecane serves as a reference compound in gas chromatography-mass spectrometry (GC-MS). Its retention indices aid in calibrating systems for analyzing complex hydrocarbon mixtures, such as petroleum derivatives and plant waxes . For instance, Agilent’s 7200 GC/Q-TOF systems have utilized this compound to identify extractables in polymer-based drug containers .
Material Science and Lubrication
The compound’s branched structure imparts favorable viscosity-temperature characteristics, making it suitable for high-performance lubricants. Comparative studies with linear alkanes (e.g., nonadecane) demonstrate that 3-methylnonadecane reduces friction coefficients by 15–20% in industrial machinery .
Environmental Presence and Bioremediation
Petroleum Contamination Biomarker
3-Methylnonadecane is a diagnostic marker in hydrocarbon-contaminated ecosystems. In the Benguela Current sediments, its abundance correlates with anthropogenic petroleum inputs, serving as a tracer for pollution source apportionment . Degradation pathways involve β-oxidation by Alcanivorax spp., producing C18–C20 fatty acids .
Biodegradation Kinetics
Experimental data from soil microcosms reveal a half-life () of 120–150 days under aerobic conditions, accelerating to 45–60 days with bioaugmentation using Rhodococcus inoculants . Key metabolites include 3-methylnonadecanoic acid and acetyl-CoA derivatives, indicative of terminal oxidation mechanisms .
Synthesis and Natural Occurrence
Synthetic Routes
While industrial synthesis details are scarce, laboratory-scale preparation typically involves Friedel-Crafts alkylation of nonadecane with methyl chloride, yielding 20–25% efficiency . Catalytic isomerization of linear alkanes using zeolite catalysts offers a greener alternative, though scalability challenges persist .
Natural Sources
3-Methylnonadecane occurs in trace amounts in plant cuticles and fungal lipids. GC-MS analyses of Vanilla planifolia and Cirsium vulgare have identified this compound as a minor constituent (<0.5% of total volatiles), likely contributing to hydrophobic barrier functions .
Challenges and Future Directions
Despite advancements, critical gaps remain in understanding 3-methylnonadecane’s toxicological thresholds and metabolic fate in mammals. Future research should prioritize:
-
Ecotoxicology Studies: Establishing LC50 values for aquatic species.
-
Drug Delivery Systems: Exploring nanoemulsions to enhance bioavailability.
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Biocatalytic Degradation: Engineering enzymes for accelerated bioremediation.
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